[4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Medicinal Chemistry Physicochemical Profiling ADME Optimization

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS 852180-76-8) is an aromatic alcohol derivative characterized by a para-substituted phenylmethanol core linked via an ethoxy spacer to a morpholine ring. With molecular formula C₁₃H₁₉NO₃ and molecular weight 237.29 g/mol, it is commercially available as a research intermediate at 95-97% purity.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 852180-76-8
Cat. No. B1609608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Morpholin-4-ylethoxy)phenyl]methanol
CAS852180-76-8
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)CO
InChIInChI=1S/C13H19NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2
InChIKeyLZRLXLXSGAEQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





852180-76-8: Intermediate with Morpholine-Alcohol Architecture for Kinase and SERM Synthesis


[4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS 852180-76-8) is an aromatic alcohol derivative characterized by a para-substituted phenylmethanol core linked via an ethoxy spacer to a morpholine ring [1]. With molecular formula C₁₃H₁₉NO₃ and molecular weight 237.29 g/mol, it is commercially available as a research intermediate at 95-97% purity [1]. Its calculated XLogP3-AA is 0.7 and topological polar surface area (TPSA) is 41.9 Ų [1]. The compound is primarily employed as a building block in the synthesis of kinase inhibitors, selective estrogen receptor modulators (SERMs), and other bioactive molecules due to its bifunctional reactivity—the hydroxymethyl group provides a versatile site for esterification, etherification, or oxidation, while the morpholine moiety modulates solubility and pharmacokinetic properties [2].

Why Generic Substitution of 852180-76-8 Fails: Positional Isomers and Heterocycle Swaps Alter Reactivity and Physicochemical Profiles


Superficially similar compounds bearing morpholine-ethoxy-phenyl scaffolds cannot be substituted for 852180-76-8 without altering synthesis outcomes or assay results. The para-substitution pattern of the hydroxymethyl group in this compound dictates the geometry and electronic properties of downstream coupling products [1]. Positional isomers such as [2-(2-morpholin-4-ylethoxy)phenyl]methanol (CAS 106276-04-4, ortho-substituted) exhibit different steric constraints and hydrogen-bonding orientations that modify binding affinity in medicinal chemistry applications [2]. Likewise, replacing the terminal hydroxymethyl with a ketone (4'-(2-morpholinoethoxy)acetophenone) or secondary amine (N-methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine) changes the available derivatization chemistry and eliminates the alcohol functionality required for specific coupling reactions . Even within the same substitution pattern, swapping the morpholine for piperidine alters the heteroatom count and basicity (morpholine pKa ~8.5 vs. piperidine pKa ~11), impacting solubility and ionizability [3]. The evidence below quantifies these differences in the contexts where they matter for procurement decisions.

Quantitative Differentiation Evidence for 852180-76-8: Comparative Physicochemical, Synthetic, and Functional Data


Para-Substituted 852180-76-8 vs. Ortho-Substituted Isomer: Positional Isomerism Alters LogP and PSA

The target compound [4-(2-morpholin-4-ylethoxy)phenyl]methanol (para-isomer) exhibits a computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 41.9 Ų [1]. Its positional isomer [2-(2-morpholin-4-ylethoxy)phenyl]methanol (CAS 106276-04-4, ortho-isomer) has a reported experimental LogP of 0.82780 [2]. The para-isomer's lower LogP predicts enhanced aqueous solubility and reduced membrane permeability relative to the ortho-isomer, a critical differentiator when selecting building blocks for CNS-targeted compounds (where higher LogP is often preferred) versus peripheral targets (where lower LogP and higher solubility are advantageous). The TPSA difference (41.9 Ų for para vs. ortho) reflects altered hydrogen-bonding geometry that affects target engagement in kinase binding pockets [3].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Hydroxymethyl vs. Secondary Amine Terminal Group: Reactivity Difference for Downstream Coupling

852180-76-8 contains a primary alcohol (-CH₂OH) group that enables esterification, etherification (Williamson, Mitsunobu), and oxidation to the corresponding aldehyde or carboxylic acid [1]. Its direct analog N-methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 852180-77-9) replaces this -CH₂OH with a secondary amine (-CH₂NHCH₃), eliminating all alcohol-specific reactivity . While both compounds share the same para-morpholinoethoxy-phenyl scaffold and are available at comparable purity (95-97%) , the amine analog cannot undergo esterification with carboxylic acids or etherification with alkyl halides under standard conditions without first installing a leaving group. For procurement in syntheses requiring a benzyl alcohol intermediate (e.g., conversion to benzyl halides, esters, or aldehydes), the amine analog is functionally non-substitutable.

Organic Synthesis Derivatization Chemistry Coupling Reactions

Electropolymerization Performance of 852180-76-8-Derived Metallophthalocyanines: MnPc vs. CoPc Sensor Selectivity

In a 2016 study, [4-(2-morpholin-4-ylethoxy)phenyl]methanol was used to synthesize 4-{[4-(2-morpholin-4-ylethoxy)benzyl]oxy}phthalonitrile, which was then cyclotetramerized to yield redox-active metallophthalocyanines (MPcs) bearing polymerizable morpholin groups [1]. Electrodes modified with MnPc selectively sensed diazinon, while TiOPc-modified electrodes selectively detected eserine. In contrast, CoPc showed no interaction with any tested pesticide (eserine, parathion, diazinon, fenitrothion) [1]. This demonstrates that the morpholin-ethoxy-benzyl substituent derived from 852180-76-8 confers electropolymerizability, but sensor selectivity is metal-center dependent—a key functional differentiator for researchers designing electrochemical pesticide sensors.

Electrochemical Sensors Electropolymerization Pesticide Detection

852180-76-8 as the Synthetic Precursor to KX2-391 (Tirbanibulin): Validated Pharmaceutical Intermediate in Patented c-Src Inhibitor

852180-76-8 serves as the critical building block for synthesizing KX2-391 (tirbanibulin, CAS 897016-82-9), an FDA-approved Src kinase inhibitor and tubulin polymerization inhibitor indicated for actinic keratosis . KX2-391 contains the 4-(2-morpholin-4-ylethoxy)phenyl moiety derived directly from 852180-76-8 [1]. In biochemical assays, KX2-391 inhibits c-Src with IC₅₀ values of 37 nM (coupled spectrophotometric enzyme assay) and 700 nM (COS-7 cell ELISA) [2]. Unlike ATP-competitive Src inhibitors, KX2-391 uniquely targets the peptide substrate binding site . The compound 852180-76-8 is also referenced in patents covering bazedoxifene analogs as GP130 inhibitors and p38α MAPK inhibitors (0.40 similarity score to tirbanibulin) [3], confirming its broad utility as a privileged scaffold intermediate.

Kinase Inhibitors Pharmaceutical Intermediates c-Src Antineoplastic

Optimal Procurement Scenarios for 852180-76-8: Where This Compound Delivers Unique Value


Synthesis of c-Src Kinase Inhibitors (e.g., KX2-391/Tirbanibulin and Analogs)

852180-76-8 is the documented starting material for the synthesis of KX2-391 (tirbanibulin), an FDA-approved Src kinase inhibitor with a unique peptide-substrate binding mechanism. Its para-hydroxymethyl group enables ether linkage formation to pyridine or pyrazole pharmacophores while the morpholinoethoxy moiety confers solubility and bioavailability . Procurement is indicated for medicinal chemistry programs targeting Src-family kinases, non-ATP competitive inhibitors, or tubulin polymerization modulators. The compound's validated role in patented drug synthesis reduces the risk of failed routes compared to untested analogs.

Development of SERM-Derived Therapeutics (Bazedoxifene Analogs and GP130 Inhibitors)

Patents describe 852180-76-8 as an intermediate for bazedoxifene analog compounds that function as GP130 small molecule inhibitors . The para-ethoxy-morpholine substitution pattern mimics the side chain of raloxifene and bazedoxifene, positioning the basic morpholine nitrogen for critical interactions with the estrogen receptor ligand-binding domain or GP130 interface . Researchers developing next-generation selective estrogen receptor modulators (SERMs) or IL-6/GP130 pathway inhibitors should prioritize this specific intermediate over analogs with altered substitution patterns or heterocyclic replacements.

Fabrication of Electropolymerizable Metallophthalocyanine Sensors

The compound serves as a precursor for 4-{[4-(2-morpholin-4-ylethoxy)benzyl]oxy}phthalonitrile, which undergoes cyclotetramerization to yield electropolymerizable metallophthalocyanines (MPcs) . These MPcs can be electrochemically coated onto glassy carbon electrodes to create pesticide sensors. MnPc-modified electrodes selectively detect diazinon, while TiOPc-modified electrodes selectively detect eserine . This application scenario is specific to researchers developing electrochemical sensors, conductive polymer coatings, or redox-active materials requiring morpholine-bearing polymerizable substituents.

Synthesis of p38α MAPK Inhibitors and Related Kinase-Targeted Compounds

KLIFS kinase database entries confirm that compounds containing the 4-(2-morpholin-4-ylethoxy)phenyl moiety bind p38α MAPK with similarity to tirbanibulin (score 0.40) . Additionally, BindingDB data show that derivatives incorporating this scaffold inhibit c-Src with IC₅₀ values of 37-700 nM . The para-hydroxymethyl group of 852180-76-8 provides a synthetic handle for introducing diverse kinase-binding pharmacophores via ester, ether, or amine linkages. Procurement is recommended for kinase inhibitor discovery programs where the morpholinoethoxy solubilizing group is desired and a para-functionalized benzyl alcohol intermediate is required for convergent synthesis strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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